

The Metabolic Journey of 1,3-Dioleoyl-2-octanoyl Glycerol: A Technical Guide

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Compound of Interest		
Compound Name:	1,3-Dioleoyl-2-octanoyl glycerol	
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Introduction

Structured triacylglycerols (TAGs), engineered fats with specific fatty acid compositions and positional distributions on the glycerol backbone, are gaining significant attention in clinical nutrition and drug development.[1] Among these, **1,3-Dioleoyl-2-octanoyl glycerol** (OOG), a structured lipid containing two long-chain monounsaturated fatty acids (oleic acid) at the sn-1 and sn-3 positions and one medium-chain saturated fatty acid (octanoic acid) at the sn-2 position, presents a unique metabolic profile.[2] This technical guide provides an in-depth analysis of the role of OOG in lipid metabolism, compiling available data, detailing experimental methodologies, and visualizing key pathways to support further research and development in this area.

Chemical and Physical Properties

1,3-Dioleoyl-2-octanoyl glycerol is a triacylglycerol with the chemical formula C47H86O6 and a molecular weight of 747.2 g/mol .[2] It is also known by the synonyms 1,3-Dioleoyl-2-capryloyl glycerol and TG(18:1/8:0/18:1).[2] It is a liquid at room temperature and is slightly soluble in chloroform and methanol.[2]

Synthesis of 1,3-Dioleoyl-2-octanoyl Glycerol



The synthesis of structured triacylglycerols like OOG can be achieved through enzymatic processes, offering high specificity and milder reaction conditions compared to chemical methods. A common approach is a two-step enzymatic reaction.[3]

Experimental Protocol: Two-Step Enzymatic Synthesis

This protocol is adapted from methods used for synthesizing similar MLM-type (Medium-Long-Medium) structured lipids.[3]

Step 1: Synthesis of 2-Octanoyl-glycerol

- Reaction Mixture: Combine glycerol and octanoic acid in a solvent-free system or an appropriate organic solvent.
- Enzyme: Add a 1,3-specific lipase, such as Rhizomucor miehei lipase (Lipozyme RM IM).[4]
- Incubation: Maintain the reaction at a controlled temperature (e.g., 60°C) with continuous stirring under vacuum to remove the water produced during esterification.[5]
- Purification: The resulting 2-octanoyl-glycerol can be purified using crystallization or column chromatography.

Step 2: Esterification with Oleic Acid

- Reaction Mixture: The purified 2-octanoyl-glycerol is reacted with an excess of oleic acid.
- Enzyme: A non-specific lipase or a lipase with low positional specificity can be used to esterify the free sn-1 and sn-3 positions.
- Incubation: The reaction is carried out at a suitable temperature (e.g., 50°C) under vacuum.
- Purification: The final product, 1,3-Dioleoyl-2-octanoyl glycerol, is purified from the reaction mixture using column chromatography to remove free fatty acids and other byproducts.

Lipid Metabolism of 1,3-Dioleoyl-2-octanoyl Glycerol



The metabolic fate of OOG is dictated by its unique structure, influencing its digestion, absorption, and subsequent transport and distribution in the body.[6]

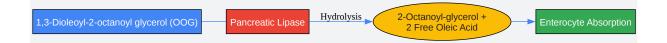
Digestion and Absorption

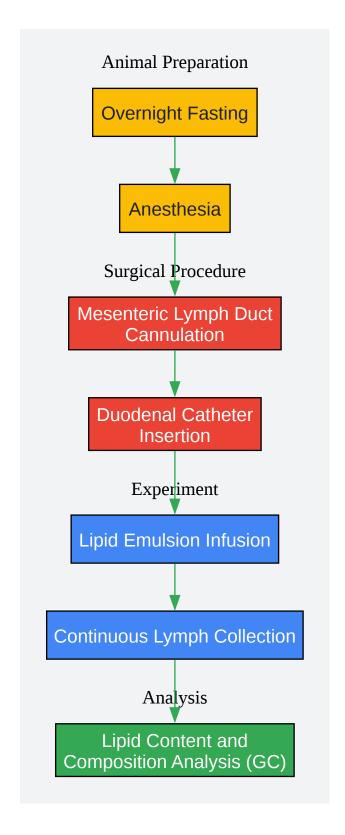
Dietary triacylglycerols are primarily hydrolyzed in the small intestine by pancreatic lipase.[1] This enzyme preferentially cleaves fatty acids from the sn-1 and sn-3 positions of the glycerol backbone.

In the case of OOG, pancreatic lipase would hydrolyze the oleic acid moieties at the sn-1 and sn-3 positions, releasing two molecules of free oleic acid and one molecule of 2-octanoyl-glycerol (a 2-monoacylglycerol).[1]

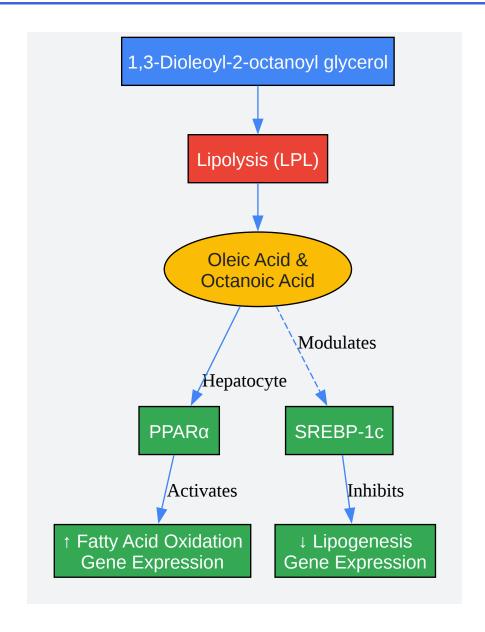
The resulting free fatty acids and 2-monoacylglycerol are then absorbed by the enterocytes, the absorptive cells of the small intestine.











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